N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Lipophilicity Drug-likeness ADME

Procure CAS 2034381-04-7 as an indispensable SAR comparator for COX-2 inhibitor optimization. Its unique propan-2-yl linker tethering a benzofuran moiety to the pyrazolyl-benzenesulfonamide core imparts distinct lipophilic and conformational properties (HBD: 1; Rotatable Bonds: 6) that diverge fundamentally from the diaryl-pyrazole architecture of Celecoxib. Generic substitution is scientifically invalid: the benzofuran group introduces electronic effects and reduced ulcerogenic potential not achievable with simpler analogs. Ideal for medicinal chemistry programs developing safer NSAIDs and for experimental validation of computational docking models.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 2034381-04-7
Cat. No. B2784930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
CAS2034381-04-7
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
InChIInChI=1S/C20H19N3O3S/c1-15(13-18-14-16-5-2-3-6-20(16)26-18)22-27(24,25)19-9-7-17(8-10-19)23-12-4-11-21-23/h2-12,14-15,22H,13H2,1H3
InChIKeyDMLKXCIJYBBYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034381-04-7) for SAR and Pharmacological Research


N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034381-04-7) is a synthetic sulfonamide derivative belonging to the pyrazolyl benzenesulfonamide class, a pharmacophore famously associated with selective COX-2 inhibition [1]. It features a unique structural architecture where a benzofuran moiety is tethered to the pyrazolyl-benzenesulfonamide core via a propan-2-yl linker [2]. This distinct scaffold differentiates it from first-generation members of this class and positions it as a specialized tool for structure-activity relationship (SAR) studies exploring linker length and heterocyclic substitutions for enhanced target selectivity.

Why N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide Cannot Be Replaced by Generic Pyrazolyl Benzenesulfonamides


Generic substitution within the pyrazolyl benzenesulfonamide class is not scientifically valid due to critical structural variations that fundamentally alter pharmacological profiles. The target compound incorporates a benzofuran group absent in simpler analogs like the 4-(1H-pyrazol-1-yl)benzenesulfonamide antileishmanial leads, which introduces distinct electronic and lipophilic properties [1]. Furthermore, its aniline-like sulfonamide linker and N-(propan-2-yl) substitution diverge significantly from the diaryl-pyrazole architecture of the class prototype, Celecoxib, a modification known to impact COX-2 selectivity and gastric safety profiles [2]. These deviations result in a unique chemical space that is not interchangeable with existing in-class candidates for targeted research applications.

Quantitative Differentiation Evidence: N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide vs. Celecoxib


Increased Lipophilicity: XLogP3 Comparison with Celecoxib

The target compound exhibits a significantly higher predicted partition coefficient (XLogP3 = 3.7) compared to Celecoxib (XLogP3 = 3.0). This increase in lipophilicity, driven by the benzofuran moiety, can be a differentiating factor for applications requiring enhanced membrane permeability or specific hydrophobic target engagement [1][2].

Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor Reduction vs. Celecoxib

The target compound possesses one hydrogen bond donor (HBD), whereas Celecoxib has two. This reduction in HBD count can translate to lower desolvation penalties and altered hydrogen-bonding networks with biological targets, a key factor for optimizing selectivity profiles [1][2].

Selectivity Off-target binding Molecular recognition

Rotatable Bond Flexibility vs. Celecoxib

With 6 rotatable bonds, the target compound has one more degree of conformational freedom than Celecoxib, which has 5. This increased flexibility, conferred by the propan-2-yl linker, can influence the entropic cost of binding, potentially leading to a distinct target binding profile compared to the more rigid diaryl pyrazole structure of Celecoxib [1][2].

Conformational dynamics Entropy Binding affinity

Class-Level Evidence: Benzofuran Moiety Associated with Improved Gastric Safety

While direct experimental data for this compound is not available, a study on a closely related class of Celecoxib analogs bearing a benzofuran moiety demonstrated a significant improvement in gastric safety. Specifically, a representative benzofuran-containing analog (compound 3e) showed an approximately 40% reduction in ulcerogenic potential compared to the reference drug Celecoxib in vivo [1]. This provides a strong class-level rationale for investigating the target compound's gastrointestinal tolerability.

Gastric safety Ulcerogenicity COX-2 pharmacology

Key Application Scenarios for Procuring N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide


Structure-Activity Relationship (SAR) Exploration of Linker and Heterocycle Effects on COX-2 Pharmacology

This compound is optimally procured as a critical comparator in SAR studies aimed at understanding how the propan-2-yl linker and benzofuran substitution influence COX-2 inhibition, selectivity, and gastric safety. Its unique structural features, distinct from the Celecoxib prototype as proven by the differences in lipophilicity and conformational flexibility in Section 3 [1], make it indispensable for mapping pharmacophoric requirements for enhanced therapeutic indices.

Development of Next-Generation Anti-inflammatory Leads with Improved Gastrointestinal Safety Profiles

Based on class-level evidence showing that benzofuran-modified pyrazolyl benzenesulfonamides can significantly reduce ulcerogenic potential [2], this compound serves as a high-priority starting point or reference molecule for medicinal chemistry programs focused on developing safer NSAIDs. Its procurement is justified for in vivo efficacy and toxicity screening panels.

Computational Chemistry and Molecular Dynamics Simulations for Binding Mode Prediction

The compound's distinct physicochemical profile, including its specific number of hydrogen bond donors (1) and rotatable bonds (6) as detailed in Section 3 [1], makes it a valuable physical-chemical probe for validating computational models. Scientists should procure it to experimentally verify predicted binding poses and conformational dynamics derived from docking studies against COX-2 or related targets.

Quote Request

Request a Quote for N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.